molecular formula C8H4BrClN2 B1384141 4-Bromo-1-chloro-2,6-naphthyridine CAS No. 2231674-71-6

4-Bromo-1-chloro-2,6-naphthyridine

Cat. No.: B1384141
CAS No.: 2231674-71-6
M. Wt: 243.49 g/mol
InChI Key: UQDRDDSHAMXQNR-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties. This compound, with its unique bromine and chlorine substitutions, is of particular interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-chloro-2,6-naphthyridine typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with reagents such as NaN3 or Me3SiN3 under microwave irradiation . This reaction proceeds via cycloaddition and ring expansion with rearrangement.

Industrial Production Methods

Industrial production methods for this compound often involve multistep synthesis processes. These methods may include nucleophilic substitution reactions, acid/base/metal-catalyzed reactions, and cyclization reactions . The choice of method depends on the desired yield, purity, and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-chloro-2,6-naphthyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: These reactions involve the replacement of the bromine or chlorine atoms with other functional groups.

    Cycloaddition Reactions: These reactions form new ring structures by adding multiple reactants together.

    Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , as well as various acids, bases, and metal catalysts . Reaction conditions can vary widely, from room temperature to high-temperature microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki–Miyaura coupling can produce a wide range of substituted naphthyridines with different functional groups .

Mechanism of Action

The mechanism of action of 4-Bromo-1-chloro-2,6-naphthyridine involves its interaction with molecular targets and pathways within biological systems. For example, it may act as a ligand coordinating to metal ions, forming complexes that can interfere with biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Bromo-1-chloro-2,6-naphthyridine include other naphthyridine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific bromine and chlorine substitutions. These substitutions can significantly alter its chemical reactivity, biological activity, and photochemical properties, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

4-bromo-1-chloro-2,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-7-4-12-8(10)5-1-2-11-3-6(5)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDRDDSHAMXQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=NC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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